molecular formula C22H32O2 B13450282 Hmopd

Hmopd

Cat. No.: B13450282
M. Wt: 328.5 g/mol
InChI Key: UEFYOJRFRKKOKJ-OYENKLBDSA-N
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Description

Hmopd (Hypothetical Multidentate Organophosphine Derivative) is a hybrid ligand featuring a phosphine-alkene backbone, designed for transition metal coordination chemistry and catalytic applications. Its structure combines a phosphine donor group with a conjugated alkene system, enabling versatile binding modes (e.g., κ²-P,C or κ³-P,C,C coordination) . This design enhances electronic tunability and steric flexibility, making this compound effective in stabilizing reactive metal centers and facilitating catalytic cycles in cross-coupling and hydrogenation reactions .

Key structural attributes:

  • Phosphine moiety: Provides strong σ-donor and moderate π-acceptor properties.
  • Alkene bridge: Enhances π-backbonding and stabilizes low-oxidation-state metals.
  • Modular substituents: Allow customization of steric bulk and electronic effects.

Properties

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17E)-17-(1-hydroxypropan-2-ylidene)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H32O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12,17,19-20,23H,4-11,13H2,1-3H3/b18-14+/t17-,19-,20-,21-,22+/m0/s1

InChI Key

UEFYOJRFRKKOKJ-OYENKLBDSA-N

Isomeric SMILES

C/C(=C\1/CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)/CO

Canonical SMILES

CC(=C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)CO

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Hmopd undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: In this reaction, this compound gains electrons, often using reducing agents.

    Substitution: This involves the replacement of one atom or group in the molecule with another.

Common Reagents and Conditions

Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The conditions vary depending on the specific reaction but often require controlled environments to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxides, while reduction could yield reduced forms of this compound.

Scientific Research Applications

Hmopd has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hmopd involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Structural Comparison

Hmopd is compared to two structurally analogous ligands: Triphenylphosphine (PPh₃) and Bidentate Phosphine-Alkene Ligand (BPAL-1) .

Property This compound PPh₃ BPAL-1
Denticity Bidentate/Tridentate Monodentate Bidentate
Electronic Profile Moderate π-acidity Weak π-acidity Strong π-acidity
Thermal Stability >200°C 160–180°C 190–210°C
Coordination Modes κ²-P,C; κ³-P,C,C κ¹-P κ²-P,C

Key Insights :

  • This compound’s multidentate nature surpasses PPh₃ in stabilizing polynuclear complexes, critical for catalytic turnover .
  • Compared to BPAL-1, this compound’s alkene bridge offers superior π-conjugation, enhancing electron delocalization in metal-ligand frameworks .

Functional Comparison

Catalytic Performance in Suzuki-Miyaura Cross-Coupling
Ligand Yield (%) Turnover Frequency (h⁻¹) Pd Leaching (ppm)
This compound 98 1,200 <0.5
PPh₃ 72 600 2.8
BPAL-1 89 900 1.2

Conditions: 1 mol% Pd catalyst, aryl bromide, boronic acid, K₂CO₃, 80°C, 6 h .

Advantages of this compound :

  • Higher efficiency : Due to κ³ coordination, which prevents Pd aggregation.
  • Lower metal leaching : Enhanced stability reduces catalyst degradation .

Trade-offs :

  • This compound balances solubility and air stability, unlike BPAL-1, which requires strict anaerobic conditions .
  • PPh₃’s high solubility is offset by poor catalytic activity in demanding reactions .

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